1-(2,4-Difluorophenyl)piperazine is a substituted piperazine compound frequently incorporated as a key structural motif in the development of various pharmaceutical agents. Its presence often confers desirable pharmacological properties, particularly in the realm of antifungal and neurological therapies. While not inherently antifungal itself, its incorporation into larger molecular structures can significantly enhance the antifungal profile of the resulting compound [, , ]. Similarly, it plays a crucial role in the development of selective antagonists for the adenosine A2A receptor, implicating its potential in addressing neurological disorders like Parkinson's disease and depression [].
For example, in the synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted-piperazine)-1-yl]-2-propanols, 1-(2,4-difluorophenyl)piperazine is likely reacted with an epoxide bearing a triazole moiety [, ]. Similarly, in the synthesis of preladenant and SCH 412348, it is likely coupled with a suitable electrophile bearing the triazolopyrimidine core structure [].
Beyond its direct use as a building block in synthesis, 1-(2,4-Difluorophenyl)piperazine, as part of larger molecules, can participate in various chemical reactions. One example is the photoredox-catalyzed hydroxymethylation of a Voriconazole derivative containing the 1-(2,4-Difluorophenyl)piperazine moiety []. This reaction introduces a hydroxymethyl group which can be further functionalized, expanding the chemical space for developing novel derivatives.
In the case of preladenant and SCH 412348, their mechanism of action involves competitive antagonism of the adenosine A2A receptor []. The 1-(2,4-Difluorophenyl)piperazine moiety likely plays a crucial role in achieving high affinity and selectivity for this receptor subtype.
Incorporating 1-(2,4-Difluorophenyl)piperazine into larger molecules can significantly impact their physicochemical properties, such as solubility, lipophilicity (logP), and pKa. For example, in the development of JNJ-46356479, a selective and orally bioavailable mGlu2 receptor positive allosteric modulator, significant effort was dedicated to overcoming the poor solubility inherent to earlier lead compounds containing the 1-(2,4-Difluorophenyl)piperazine moiety [].
In the field of neuropharmacology, the second paper explores oxygenated analogues of piperazine derivatives as potential therapeutic agents for cocaine abuse. These compounds, including 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine and its analogues, were designed to bind to the dopamine transporter (DAT) and inhibit dopamine uptake. Some of these compounds demonstrated the ability to decrease cocaine-maintained responding in monkeys without affecting food-maintained behavior, indicating their potential as extended-release therapeutic agents for cocaine addiction2.
The third paper investigates the effects of a serotonin agonist, 1-(m-trifluoromethylphenyl)-piperazine, on the release of adrenocorticotropin (ACTH) and arginine vasopressin (AVP) in rats. The study found that the compound increased plasma levels of ACTH and AVP and affected the hypothalamic contents of corticotropin-releasing factor (CRF) and AVP. These findings suggest that the serotonergic mechanism in the brain plays a role in the regulation of ACTH, with implications for understanding stress responses and potential therapeutic applications in disorders related to the hypothalamic-pituitary-adrenal axis3.
The first paper discusses the effects of 1-(m-trifluoromethylphenyl)-piperazine on serotonin binding and turnover in the rat brain. This compound was found to inhibit the specific binding of tritiated serotonin to rat brain membranes in vitro and decreased serotonin turnover in vivo, suggesting that it acts as a serotonin receptor agonist1. The decrease in serotonin turnover was evidenced by a slower decline in serotonin concentration after synthesis inhibition and a slower accumulation of 5-hydroxyindoleacetic acid (5-HIAA) after blocking its efflux from the brain1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: